molecular formula C9H10ClNO2S B8353093 1-[(3-Chloropropyl)thio]-4-nitrobenzene

1-[(3-Chloropropyl)thio]-4-nitrobenzene

Cat. No. B8353093
M. Wt: 231.70 g/mol
InChI Key: MVOSLEMJXLXACB-UHFFFAOYSA-N
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Patent
US05140026

Procedure details

4-Nitrothiophenol (80%, 25.0 g, 129 mmol) was added to a solution formed by adding sodium (5.55 g, 242 mmol) to methanol (500 mL) maintained at 0° C. After 0.5 h the reaction was warmed to ambient temperature and 1-bromo-3-chloropropane (50.7 g, 322 mmol) was added in one portion. The reaction mixture was stirred overnight and filtered. The filtrate was reduced to half volume and the solid which formed was collected by filtration. Recrystallization from methanol afforded 15.4 g (51%) of yellow solid, mp 50°-52° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50.7 g
Type
reactant
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Na].Br[CH2:13][CH2:14][CH2:15][Cl:16]>CO>[Cl:16][CH2:15][CH2:14][CH2:13][S:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |^1:10|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S
Step Two
Name
Quantity
5.55 g
Type
reactant
Smiles
[Na]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50.7 g
Type
reactant
Smiles
BrCCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
After 0.5 h the reaction was warmed to ambient temperature
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCCSC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.